2,4-Difluoro-3-formylbenzonitrile

Description

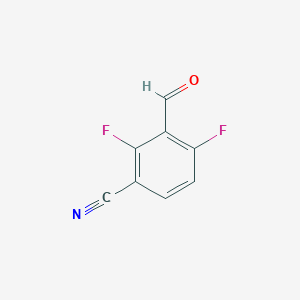

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONFDGCKTXJMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties, potential synthetic routes, and toxicological information for 2,4-Difluoro-3-formylbenzonitrile. Due to the limited availability of experimental data for this specific isomer, this guide leverages data from closely related analogs to provide estimations and context for its chemical behavior. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and similar fluorinated benzonitrile derivatives.

Introduction

This compound is a substituted aromatic compound containing fluoro, formyl, and nitrile functional groups. The presence of these functionalities suggests its potential as a versatile building block in medicinal chemistry and materials science. Fluorinated organic molecules are of significant interest in drug discovery due to their ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The nitrile group can act as a bioisostere for a carbonyl group, participating in hydrogen bonding interactions with biological targets. This guide summarizes the known information and provides a framework for understanding the properties and potential of this compound.

Physicochemical Properties

Table 1: General Properties of this compound and Related Compounds

| Property | This compound | 3-Formylbenzonitrile[1] | 3,5-Difluoro-4-formylbenzonitrile[2] | 2-Fluoro-4-formylbenzonitrile[2] |

| CAS Number | Not Found | 24964-64-5[1] | 467442-15-5[2] | 101048-76-4[2] |

| Molecular Formula | C₈H₃F₂NO | C₈H₅NO[1] | C₈H₃F₂NO[2] | C₈H₄FNO[2] |

| Molecular Weight | 167.12 g/mol | 131.13 g/mol | 167.12 g/mol [2] | 149.12 g/mol [2] |

| Appearance | - | Powder | Solid[2] | White to light yellow solid[2] |

Table 2: Thermal and Density Properties of Related Benzonitriles

| Property | 3-Formylbenzonitrile | 3,5-Difluoro-4-formylbenzonitrile (Predicted)[2] | 2-Fluoro-4-formylbenzonitrile[2] | 2,4-Difluorobenzonitrile |

| Melting Point (°C) | 75-78 | 97-101[2] | 86-90[2] | 47-49 |

| Boiling Point (°C) | 210 | 261.9 ± 40.0[2] | - | - |

| Density (g/cm³) | - | 1.35 ± 0.1[2] | - | - |

Spectral Data

Specific spectral data for this compound is not available. However, the expected spectral characteristics can be inferred from related structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine atoms. The aldehyde proton should appear as a singlet at approximately 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbonyl carbon of the formyl group. The carbon atoms attached to fluorine will show characteristic splitting.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-F bonds (in the 1100-1300 cm⁻¹ region).

Experimental Protocols: Potential Synthetic Routes

While a specific, validated protocol for the synthesis of this compound is not documented in readily accessible literature, plausible synthetic strategies can be devised based on established organic chemistry reactions. A likely precursor for this synthesis is 2,4-difluorobenzonitrile.

4.1. Synthesis of 2,4-Difluorobenzonitrile (Precursor)

A common method for the synthesis of 2,4-difluorobenzonitrile is through the cyanation of 2,4-difluorobromobenzene.[3]

-

Reaction: 2,4-difluorobromobenzene is reacted with a cyanide source, such as copper(I) cyanide or a combination of an alkali metal cyanide and a catalyst, in a suitable solvent.

-

Example Protocol Outline:

-

To a reaction vessel containing a solvent (e.g., DMF or NMP), add 2,4-difluorobromobenzene and copper(I) cyanide.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours.

-

Monitor the reaction progress using techniques like TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled and worked up by pouring it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by distillation or chromatography.

-

4.2. Formylation of 2,4-Difluorobenzonitrile

The introduction of a formyl group onto the 2,4-difluorobenzonitrile ring at the 3-position presents a regiochemical challenge. Directed ortho-metalation followed by formylation is a potential strategy.

-

Directed Ortho-Metalation Strategy:

-

The fluorine atom at the 2-position and the nitrile group can potentially direct lithiation to the 3-position.

-

2,4-difluorobenzonitrile would be treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures in an anhydrous solvent like THF.

-

The resulting aryllithium intermediate would then be quenched with a formylating agent, such as N,N-dimethylformamide (DMF).

-

An acidic workup would then yield the desired this compound.

-

Below is a conceptual workflow for this proposed synthesis.

Caption: Proposed synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the benzonitrile scaffold is present in numerous biologically active molecules.

-

Enzyme Inhibition: Substituted benzonitriles are known to act as enzyme inhibitors. For instance, certain benzonitrile derivatives are inhibitors of aromatase, an enzyme involved in estrogen biosynthesis, making them relevant in the treatment of breast cancer.[4] The nitrile group can mimic a carbonyl group and interact with active site residues.

-

Tubulin Polymerization Inhibition: Some N-substituted benzimidazole acrylonitriles have shown potent in vitro antiproliferative activity by inhibiting tubulin polymerization.[5] This suggests that benzonitrile-containing compounds can interfere with microtubule dynamics, a key target in cancer chemotherapy.

The potential mechanism of action for a benzonitrile-based enzyme inhibitor is depicted below.

Caption: Potential mechanism of action via enzyme inhibition.

Safety and Toxicology

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the hazard information for related benzonitriles, the following hazards should be anticipated:

-

Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Toxicity: Some formylbenzonitriles are harmful if swallowed or in contact with skin.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

The general workflow for handling and assessing the safety of a novel chemical compound is outlined below.

Caption: General workflow for chemical safety and handling.

Conclusion

This compound is a chemical entity with significant potential for applications in medicinal chemistry and materials science. While direct experimental data for this compound is scarce, this guide provides a comprehensive summary of its inferred properties based on closely related analogs. The outlined potential synthetic routes offer a starting point for its laboratory preparation. Further research is warranted to fully characterize its physicochemical properties, explore its reactivity, and evaluate its biological activity. This document serves as a foundational resource to stimulate and guide future investigations into this promising molecule.

References

- 1. m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Difluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Difluoro-3-formylbenzonitrile, a fluorinated aromatic aldehyde of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and the analytical characterization of the target compound.

Introduction

This compound is a substituted benzonitrile featuring two fluorine atoms and a formyl group. The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds highly valuable in drug discovery. The aldehyde and nitrile functionalities serve as versatile synthetic handles for further molecular elaboration, rendering this compound a key building block for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications. Substituted benzonitriles, for instance, have been investigated as selective inhibitors of enzymes like aromatase.

Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process. The first step involves the formation of the precursor, 2,4-difluorobenzonitrile, followed by the regioselective introduction of a formyl group at the 3-position. A probable and effective method for this formylation is the directed ortho-metalation of 2,4-difluorobenzonitrile.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of 2,4-Difluorobenzonitrile (Precursor)

This protocol is adapted from a patented procedure for the cyanation of an aryl halide.[1]

Reaction:

-

2,4-Difluorobromobenzene is reacted with an alkali metal ferrocyanide in the presence of a palladium catalyst and an alkali metal carbonate in N,N-dimethylacetamide (DMAc) to yield 2,4-difluorobenzonitrile.

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add N,N-dimethylacetamide (solvent), 2,4-difluorobromobenzene, an alkali metal ferrocyanide (e.g., potassium ferrocyanide), and an alkali metal carbonate (e.g., sodium carbonate).

-

Purge the flask with nitrogen for 15-20 minutes.

-

Add the palladium catalyst (e.g., palladium acetate).

-

Heat the reaction mixture to 100-150 °C with vigorous stirring for 1-6 hours, monitoring the reaction progress by an appropriate method (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove solid byproducts.

-

The filtrate is then subjected to vacuum distillation to isolate the 2,4-difluorobenzonitrile.

Synthesis of this compound

This is a plausible protocol based on the general principles of directed ortho-metalation and formylation.[2]

Reaction:

-

2,4-Difluorobenzonitrile is treated with n-butyllithium to generate a lithiated intermediate, which is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group.

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,4-difluorobenzonitrile in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution. The cyano group directs the lithiation to the ortho position (C3).

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Characterization Data

The following tables summarize the expected and reported physical and spectral data for this compound.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 149489-14-5 |

| Molecular Formula | C₈H₃F₂NO |

| Molecular Weight | 167.12 g/mol |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.3 | Singlet | - | Aldehyde proton |

| ~7.8-8.0 | Multiplet | - | Aromatic proton |

| ~7.2-7.4 | Multiplet | - | Aromatic proton |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~185-190 | Aldehyde carbonyl (C=O) |

| ~160-165 (d) | Aromatic C-F |

| ~115-135 | Aromatic carbons |

| ~110-115 | Nitrile carbon (C≡N) |

FTIR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Assignment |

| ~2220-2240 | C≡N (nitrile) stretching |

| ~1690-1715 | C=O (aldehyde) stretching |

| ~1600-1620 | C=C aromatic ring stretching |

| ~1100-1300 | C-F stretching |

MS (Mass Spectrometry)

| m/z Value | Assignment |

| 167 | [M]⁺ |

| 166 | [M-H]⁺ |

| 138 | [M-CHO]⁺ |

Note: The spectral data presented are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental values may vary.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purification and characterization of the final product.

Caption: Purification and characterization workflow.

Potential Applications and Further Research

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel bioactive molecules and functional materials. The strategic placement of fluorine atoms can enhance the pharmacological properties of derivative compounds.[3] Research into the biological activity of substituted benzimidazoles and other nitrogen-containing heterocycles has shown promise in areas such as tubulin polymerization inhibition for anticancer applications.[4] The aldehyde and nitrile groups can be readily transformed into a variety of other functionalities, allowing for the construction of diverse chemical libraries for screening in drug discovery programs. Further research could focus on the incorporation of this building block into novel heterocyclic scaffolds to explore their potential as therapeutic agents.

References

- 1. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]

- 2. Formylation - Common Conditions [commonorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

2,4-Difluoro-3-formylbenzonitrile CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

2,4-Difluoro-3-formylbenzonitrile, also known as 3-cyano-2,6-difluorobenzaldehyde, is a trifunctional aromatic compound containing nitrile, aldehyde, and two fluoride moieties. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity, which are desirable traits in drug candidates.

While a specific CAS number for this compound is not definitively cataloged, some suppliers may offer it through custom synthesis. Researchers are advised to inquire with chemical suppliers specializing in custom synthesis for its availability.

Physicochemical Properties (Inferred from Related Isomers)

The following table summarizes the expected and observed properties of this compound, based on data from closely related isomers. These values should be considered estimates and require experimental verification.

| Property | Inferred/Observed Value | Data Source (Related Compound) |

| Molecular Formula | C₈H₃F₂NO | - |

| Molecular Weight | 167.12 g/mol | - |

| Appearance | Expected to be a white to light yellow solid | Based on isomers like 2-Fluoro-4-formylbenzonitrile[1] |

| Melting Point (°C) | 97 - 101 | 3,5-Difluoro-4-formylbenzonitrile[2] |

| Boiling Point (°C) | 261.9 ± 40.0 (Predicted) | 3,5-Difluoro-4-formylbenzonitrile[2] |

| Density (g/cm³) | 1.35 ± 0.1 (Predicted) | 3,5-Difluoro-4-formylbenzonitrile[2] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | 3,5-Difluoro-4-formylbenzonitrile[2] |

Supplier Information

As of late 2025, this compound is not widely listed by major chemical suppliers with a dedicated CAS number. However, companies specializing in custom synthesis may be able to provide this compound upon request. One such supplier that has listed the compound for quotation is:

-

ChemUniverse

It is recommended to contact them and other custom synthesis providers directly to inquire about availability, lead times, and purity specifications.

Potential Applications in Research and Drug Development

Substituted benzonitriles and benzaldehydes are crucial building blocks in the development of pharmaceuticals and advanced materials.

-

Medicinal Chemistry: The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel therapeutic agents. The nitrile group is a versatile functional handle that can be converted into various other groups, while the fluorinated aromatic ring can enhance drug-like properties. It could potentially serve as an intermediate for kinase inhibitors, antiviral drugs, or central nervous system agents.

-

Materials Science: The presence of fluorine can impart desirable properties to polymers and other materials, such as thermal stability and chemical resistance. This compound could be explored as a monomer or cross-linking agent in the synthesis of high-performance polymers.

-

Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of modern pesticides and herbicides due to their enhanced biological activity.

Experimental Protocols: A Proposed Synthesis Route

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. A potential starting material is 1,3-difluorobenzene.

Proposed Synthesis of this compound

Caption: Proposed multi-step synthesis pathway for this compound.

Detailed Methodologies for Key Steps (Hypothetical):

-

Step 1: Ortho-lithiation and Formylation of 1,3-Difluorobenzene to yield 2,6-Difluorobenzaldehyde.

-

Dissolve 1,3-difluorobenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the low temperature.

-

Stir the reaction mixture at -78 °C for a specified time to allow for complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

-

Step 4: Sandmeyer Reaction of 3-Amino-2,6-difluorobenzaldehyde.

-

Dissolve the 3-amino-2,6-difluorobenzaldehyde in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow from compound identification to its potential application in a research context.

Caption: General experimental workflow for utilizing this compound.

References

An In-Depth Technical Guide to 2,4-Difluoro-3-formylbenzonitrile: Safety, Handling, and Synthetic Considerations

This technical guide provides a comprehensive overview of the available safety information, handling procedures, and potential synthetic routes for 2,4-Difluoro-3-formylbenzonitrile, tailored for researchers, scientists, and drug development professionals. Due to the limited specific data on this compound, this guide emphasizes best practices based on related chemical structures.

Safety and Handling

Based on the safety data sheets of analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include skin irritation, serious eye irritation, and respiratory irritation. Ingestion and dermal contact may also be harmful.

1.1. Hazard Identification and Classification

The following table summarizes the likely hazard classifications based on data from structurally related compounds.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 (Anticipated) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 (Anticipated) | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 (Anticipated) | H332: Harmful if inhaled |

1.2. Precautionary Measures and Personal Protective Equipment (PPE)

A stringent safety protocol should be implemented when handling this compound.

| Precautionary Category | P-Statement | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

1.3. First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Physical and Chemical Properties

Quantitative physical and chemical data for this compound is not available. The following table provides estimated values based on its isomers and related compounds.

| Property | Estimated Value |

| Molecular Formula | C₈H₃F₂NO |

| Molecular Weight | 167.12 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Not available (Isomers range from 86-101°C) |

| Boiling Point | Not available (Isomers have predicted boiling points around 260°C) |

| Solubility | Expected to be soluble in common organic solvents. |

Experimental Protocols: A Generalized Synthetic Approach

Generalized Protocol for the Synthesis of a Fluorinated Benzonitrile (Illustrative Example)

This protocol is a general representation and would require significant optimization for the synthesis of this compound.

Reaction: Introduction of a nitrile group to a difluoro-bromobenzaldehyde precursor via a palladium-catalyzed cyanation reaction.

Reagents and Materials:

-

3-Bromo-2,6-difluorobenzaldehyde (precursor)

-

Zinc cyanide (Zn(CN)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., DMF or DMA)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add the 3-Bromo-2,6-difluorobenzaldehyde, zinc cyanide, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding a suitable aqueous solution (e.g., ammonium chloride solution).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Visualization of a Drug Development Workflow

As no specific signaling pathways involving this compound have been identified, the following diagram illustrates a generalized workflow for the development of a novel chemical entity, a process in which this compound could serve as a key intermediate.

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety or handling guide. All laboratory work should be conducted in accordance with institutional safety policies and with the direct supervision of a qualified individual.

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-formylbenzonitrile is a highly functionalized aromatic building block with significant potential in the synthesis of complex pharmaceutical intermediates and novel materials. The strategic placement of two fluorine atoms, a nitrile group, and a formyl group on the benzene ring offers multiple reaction sites for further chemical elaboration. However, the synthesis of this specific isomer is not widely documented in the existing literature, presenting a unique synthetic challenge. This technical guide provides a comprehensive review of plausible synthetic strategies, focusing on the preparation of the key precursor, 2,4-difluorobenzonitrile, and subsequent regioselective formylation. Detailed experimental protocols, based on analogous and well-established reactions, are presented alongside quantitative data to aid researchers in the practical synthesis of this valuable compound.

Introduction: Synthetic Challenges and Strategic Overview

The synthesis of this compound requires the precise introduction of a formyl group onto the 2,4-difluorobenzonitrile backbone. The electronic properties of the substituents pose a significant challenge to regioselectivity. The fluorine atoms at positions 2 and 4, along with the nitrile group at position 1, are all electron-withdrawing, rendering the aromatic ring deactivated towards traditional electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.[1][2][3]

Therefore, the most promising synthetic strategy involves a two-step process:

-

Synthesis of the Precursor: Preparation of the starting material, 2,4-difluorobenzonitrile.

-

Regioselective Formylation: Introduction of the formyl group at the C-3 position, ortho to the nitrile group.

This guide will first detail the synthesis of the 2,4-difluorobenzonitrile precursor and then explore the most viable method for its subsequent formylation: Directed ortho-Metalation (DoM) .

Synthesis of the Precursor: 2,4-Difluorobenzonitrile

2,4-Difluorobenzonitrile is a known compound that serves as the foundational starting material.[4][5] It can be efficiently synthesized from 2,4-difluorobromobenzene via a palladium-catalyzed cyanation reaction. This method avoids the use of highly toxic cyanide reagents by employing alkali metal ferrocyanides as the cyanide source.[6]

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from a patented procedure for the synthesis of 2,4-difluorobenzonitrile.[6]

-

To a dry 1000 mL three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add N,N-dimethylacetamide (500 mL), 2,4-difluorobromobenzene (57.6 g, 300 mmol), potassium ferrocyanide trihydrate (25 g, 60 mmol), and sodium carbonate (35 g, 330 mmol).

-

Purge the flask with nitrogen for 15 minutes.

-

Add the palladium catalyst (e.g., palladium acetate, 0.3 mmol, 0.1 mol%) to the mixture.

-

Heat the reaction mixture to 120 °C and stir vigorously for 3-4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

The filtrate is subjected to vacuum distillation to isolate the product. The fraction boiling at 84-86 °C (at 20 mmHg) is collected.

-

The product, 2,4-difluorobenzonitrile, is obtained as a white crystalline solid.

Quantitative Data for Precursor Synthesis

| Parameter | Value | Reference |

| Starting Material | 2,4-Difluorobromobenzene | [6] |

| Cyanide Source | Potassium Ferrocyanide | [6] |

| Catalyst | Palladium Acetate or bis(dibenzylideneacetone)palladium | [6] |

| Solvent | N,N-Dimethylacetamide (DMAc) | [6] |

| Base | Sodium Carbonate or Potassium Carbonate | [6] |

| Temperature | 100-150 °C | [6] |

| Reaction Time | 1-6 hours | [6] |

| Reported Yield | 70-90% | [6] |

| Purity | 97-99% | [6] |

Workflow for Precursor Synthesis

Caption: Palladium-catalyzed cyanation of 2,4-difluorobromobenzene.

Pathway 1 (Recommended): Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[7][8][9] The reaction utilizes a directing metalation group (DMG) to coordinate with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of 2,4-difluorobenzonitrile, the nitrile group (-CN) is a known DMG.[7] The acidity of the C-3 proton is also enhanced by the inductive effect of the adjacent fluorine atom at C-4. This combination makes the C-3 position highly susceptible to selective deprotonation by a strong base like Lithium Diisopropylamide (LDA), followed by trapping with an electrophile.

Logical Pathway for Directed ortho-Metalation

Caption: Two-step sequence of DoM: lithiation followed by formylation.

Detailed Experimental Protocol: DoM Formylation

This protocol is based on general procedures for the ortho-lithiation and formylation of substituted arenes.[10][11]

-

Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add n-butyllithium (1.6 M in hexanes, 24.4 mL, 39 mmol) to a solution of diisopropylamine (4.3 mL, 39 mmol) in THF at -78 °C to generate LDA in situ. Stir for 30 minutes.

-

Substrate Addition: Prepare a solution of 2,4-difluorobenzonitrile (5.0 g, 36 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C.

-

Lithiation: Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the ortho-lithiated species is expected.

-

Electrophilic Quench: Slowly add anhydrous N,N-dimethylformamide (DMF, 4.2 mL, 54 mmol) to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature over 1 hour.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.

Quantitative Data for DoM Pathway

| Parameter | Proposed Value/Reagent | Rationale/Reference |

| Starting Material | 2,4-Difluorobenzonitrile | - |

| Base | Lithium Diisopropylamide (LDA) | Standard for ortho-lithiation[11] |

| Base Stoichiometry | 1.1 equivalents | To ensure complete deprotonation[11] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard for organolithium reactions[11] |

| Temperature | -78 °C | To maintain stability of the lithiated intermediate[11] |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Common electrophile for formylation[10] |

| DMF Stoichiometry | 1.5 equivalents | To ensure complete reaction with the lithiated species[11] |

| Expected Yield | 30-60% | Typical range for DoM on complex substrates |

Pathway 2 (Alternative): Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃).[1][12][13] However, its application to electron-deficient substrates like 2,4-difluorobenzonitrile is expected to be low-yielding or unsuccessful due to the deactivated nature of the ring.[2] This pathway is presented for completeness but is considered less viable than the DoM approach.

Vilsmeier-Haack Reaction Workflow

Caption: Vilsmeier-Haack reaction on a deactivated aromatic ring.

Conclusion

The synthesis of this compound represents a significant, though achievable, challenge in synthetic organic chemistry. While direct literature precedent is scarce, a robust synthetic strategy can be formulated based on well-established reaction principles. The recommended pathway involves a two-step sequence: the reliable, palladium-catalyzed synthesis of the 2,4-difluorobenzonitrile precursor, followed by a regioselective Directed ortho-Metalation (DoM) . The DoM strategy leverages the directing capacity of the nitrile group to achieve formylation at the sterically accessible and electronically favorable C-3 position. The detailed protocols and quantitative data provided in this guide offer a strong foundation for researchers to successfully synthesize this valuable and versatile chemical building block.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. ossila.com [ossila.com]

- 5. 3939-09-1 CAS MSDS (2,4-Difluorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]

- 7. Directed Ortho Metalation [organic-chemistry.org]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. baranlab.org [baranlab.org]

- 10. Formylation - Common Conditions [commonorganicchemistry.com]

- 11. Formylation - Lithiation [commonorganicchemistry.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. ijpcbs.com [ijpcbs.com]

Navigating the Solubility of 2,4-Difluoro-3-formylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 2,4-Difluoro-3-formylbenzonitrile features a combination of polar and non-polar characteristics that will dictate its interaction with different solvents.

-

Polar Moieties: The nitrile (-C≡N) and formyl (-CHO) groups are strongly polar, capable of forming dipole-dipole interactions and hydrogen bonds (with protic solvents).

-

Non-polar Moiety: The difluorinated benzene ring is the non-polar component of the molecule. The fluorine atoms increase the electron-withdrawing nature of the ring, but the overall aromatic system contributes to van der Waals forces and potential π-π stacking interactions with aromatic solvents.

Based on these features, a predicted qualitative solubility profile in a range of common organic solvents is presented in Table 1.

Data Presentation: Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group can hydrogen bond with the nitrile and formyl groups. |

| Ethanol | Soluble | Similar to methanol, but the slightly lower polarity may marginally decrease solubility compared to methanol. | |

| Polar Aprotic | Acetone | Very Soluble | The polar carbonyl group of acetone can interact favorably with the polar nitrile and formyl groups of the solute. |

| Acetonitrile | Very Soluble | As a polar aprotic solvent containing a nitrile group, it is expected to be an excellent solvent. | |

| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent that is a good solvent for a wide range of organic compounds. | |

| Non-polar | Toluene | Sparingly Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, but it may not effectively solvate the polar functional groups. |

| Hexane | Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the polar nitrile and formyl groups. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | The polarity of dichloromethane is intermediate and should be able to solubilize molecules with a mix of polar and non-polar characteristics. |

| Chloroform | Soluble | Similar in polarity to dichloromethane. |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a standard protocol for determining the equilibrium solubility of a compound like this compound using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

-

3. Data Calculation:

-

The solubility is expressed as the concentration of the analyte in the saturated solution (e.g., in mg/mL or mol/L).

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data of 2,4-Difluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,4-Difluoro-3-formylbenzonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where the precise characterization of this molecule is essential.

Compound Information

-

Compound Name: this compound

-

CAS Number: 149489-14-5

-

Molecular Formula: C₈H₃F₂NO

-

Molecular Weight: 167.11 g/mol

-

Chemical Structure: A benzene ring substituted with a cyano (CN) group at position 1, a fluorine (F) atom at position 2, a formyl (CHO) group at position 3, and a fluorine (F) atom at position 4.

Experimental Protocols

While the specific experimental parameters for the acquisition of the presented NMR data are not publicly available in full detail, a general protocol for obtaining ¹H and ¹³C NMR spectra for benzonitrile derivatives is outlined below. This protocol is based on standard laboratory practices.

General NMR Spectroscopy Protocol:

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. The solution would then be transferred to a 5 mm NMR tube.

NMR spectra would be recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. For ¹H NMR, the spectral width would be set to approximately 12 ppm, centered around 6 ppm. A sufficient number of scans would be acquired to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used with a spectral width of approximately 220 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. Please note that as of the last update, publicly accessible, peer-reviewed spectral data for this specific compound remains limited. The data presented here is based on typical chemical shifts and coupling patterns expected for a molecule with this substitution pattern and should be confirmed by experimental analysis.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.3 | s | - | 1H | CHO |

| ~7.9 | t | ~8.0 | 1H | H-6 |

| ~7.3 | t | ~8.0 | 1H | H-5 |

Note: The predicted chemical shifts and coupling constants are estimations based on the analysis of similar fluorinated and formyl-substituted benzonitrile derivatives. Actual experimental values may vary.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 (d) | C=O (formyl) |

| ~165 (dd) | C-F |

| ~162 (dd) | C-F |

| ~135 (t) | C-H |

| ~120 (t) | C-H |

| ~115 (d) | C-CN |

| ~115 | CN |

| ~110 (dd) | C-CHO |

Note: The predicted chemical shifts are estimations. The multiplicities (d for doublet, t for triplet, dd for doublet of doublets) arise from coupling with adjacent fluorine atoms.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for obtaining and analyzing NMR spectral data for a chemical compound like this compound.

Caption: Generalized workflow for NMR sample preparation, data acquisition, processing, and analysis.

Disclaimer: The NMR spectral data presented in this guide is predictive and intended for informational purposes. For definitive characterization, it is imperative to acquire and interpret experimental NMR data for this compound. Researchers should consult peer-reviewed literature and spectral databases for experimentally verified data as it becomes available.

The Synthetic Versatility of 2,4-Difluoro-3-formylbenzonitrile: A Gateway to Novel Heterocycles and Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-3-formylbenzonitrile is a strategically functionalized aromatic building block with significant potential in medicinal chemistry and materials science. The presence of three distinct reactive sites—a nitrile group, an aldehyde moiety, and a difluorinated phenyl ring—offers a versatile platform for the synthesis of a diverse array of complex molecules. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic substitution, while the aldehyde function serves as a key handle for condensation and cyclization reactions. This technical guide explores the potential research applications of this compound, providing a proposed synthetic pathway and detailed experimental protocols for its use in the construction of novel heterocyclic scaffolds, which are of significant interest in drug discovery.

Physicochemical Properties and Safety Information

While specific experimental data for this compound is not widely available in public literature, its properties can be inferred from structurally similar compounds. The data presented below is a compilation of information for related benzonitrile derivatives and should be used as a general guideline.

Table 1: Physicochemical and Safety Data of Related Benzonitrile Derivatives

| Property | 3-Formylbenzonitrile[1][2] | 2,4-Difluorobenzonitrile | 4-Formylbenzonitrile |

| CAS Number | 24964-64-5[1][2] | 3939-09-1 | 105-07-7 |

| Molecular Formula | C₈H₅NO[1][2] | C₇H₃F₂N | C₈H₅NO |

| Molecular Weight | 131.13 g/mol [1] | 139.10 g/mol | 131.13 g/mol |

| Melting Point | 75-78 °C[1] | 47-49 °C | 100-102 °C |

| Boiling Point | 210 °C[1] | Not available | 133 °C at 12 mmHg |

| Appearance | Powder[1] | White/Off-White Solid | Powder |

| Hazard Statements | H315, H319, H335[1][2] | H302, H312, H332, H315, H319, H335 | H302 + H312 + H332 |

| Precautionary Statements | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338[1] | P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, P305 + P351 + P338 | P261, P264, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312 |

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the formylation of 2,4-difluorobenzonitrile. A common method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction.

References

An In-depth Technical Guide to the Thermodynamic and Kinetic Properties of 2,4-Difluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted thermodynamic and kinetic properties of 2,4-Difluoro-3-formylbenzonitrile (CAS No. 149489-14-5). Due to the limited publicly available experimental data for this specific compound, this document leverages data from structurally similar molecules and computational predictions to offer valuable insights for researchers, particularly those in the field of drug development and chemical synthesis. This guide also outlines detailed experimental protocols for the determination of key thermodynamic and kinetic parameters, alongside a plausible synthetic route.

Introduction

This compound is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms, a nitrile group, and a reactive formyl group makes it an interesting candidate for the synthesis of novel heterocyclic compounds and active pharmaceutical ingredients (APIs). Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The formyl and nitrile moieties offer versatile handles for a variety of chemical transformations.

This guide serves as a foundational resource, summarizing the current state of knowledge and providing a roadmap for future experimental investigation.

Physicochemical and Thermodynamic Properties

Direct experimental data for the thermodynamic properties of this compound are not extensively reported in the public domain. However, we can infer and estimate its properties by comparing them with structurally related compounds.

General Properties

| Property | Value | Source |

| CAS Number | 149489-14-5 | [1] |

| Molecular Formula | C₈H₃F₂NO | [1] |

| Molecular Weight | 167.11 g/mol | [1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥ 98% | Sigma-Aldrich |

Comparative Thermodynamic Data of Related Isomers and Analogs

The following table presents experimental data for compounds with similar structural motifs to provide a basis for estimating the properties of this compound.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |

| 3,5-Difluoro-4-formylbenzonitrile | 97-101 | 261.9 ± 40.0 (Predicted) | |

| 2,4-Difluorobenzonitrile | 47-49 | - | |

| 3-Formylbenzonitrile | 75-78 | 210 | |

| 4-Formylbenzonitrile | 100-102 | 133 @ 12 mmHg |

Note: The predicted boiling point for 3,5-Difluoro-4-formylbenzonitrile is provided as a reference from chemical databases.

Based on these comparisons, this compound is expected to be a solid at room temperature with a melting point likely in the range of its isomers. Its boiling point is anticipated to be above 200°C at atmospheric pressure.

Kinetic Properties and Reactivity

The kinetic properties of this compound have not been experimentally determined. However, its reactivity can be predicted based on its functional groups.

-

Formyl Group (-CHO): The aldehyde functionality is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones. It can also participate in various carbon-carbon bond-forming reactions like the Wittig, aldol, and Grignard reactions.

-

Nitrile Group (-CN): The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also react with organometallic reagents.

-

Aromatic Ring: The difluorinated benzene ring is activated towards nucleophilic aromatic substitution, with the positions ortho and para to the fluorine atoms being the most likely sites of attack. The electron-withdrawing nature of the formyl and nitrile groups further influences the regioselectivity of such reactions.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from the readily available 2,4-difluorobenzonitrile. The key transformation is the introduction of a formyl group at the 3-position. A common method for such a transformation is ortho-lithiation followed by reaction with a formylating agent.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols that can be adapted for the determination of the thermodynamic and kinetic properties of this compound.

Determination of Melting Point (Thermodynamic)

-

Apparatus: Digital melting point apparatus or Thiele tube with a calibrated thermometer.

-

Procedure:

-

A small, dry sample of crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C/min initially, and then the rate is reduced to 1-2 °C/min as the estimated melting point is approached.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

The procedure is repeated two more times, and the average value is reported.

-

Determination of Boiling Point (Thermodynamic)

-

Apparatus: Siwoloboff method apparatus (small test tube, capillary tube, thermometer, heating bath).

-

Procedure:

-

A small amount of liquid this compound (if melted) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the liquid.

-

The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Reaction Kinetics (Kinetic)

The kinetics of a reaction involving this compound, for instance, its oxidation to 2,4-difluoro-3-cyanobenzoic acid, can be studied using UV-Vis spectrophotometry.

-

Instrumentation: A temperature-controlled UV-Vis spectrophotometer.

-

Protocol:

-

Prepare stock solutions of this compound and the oxidizing agent (e.g., potassium permanganate) in a suitable solvent (e.g., acetonitrile/water).

-

Determine the wavelength of maximum absorbance (λ_max) for the reactant or product that will be monitored.

-

Equilibrate the reactant solutions and the spectrophotometer cell holder to the desired reaction temperature.

-

Initiate the reaction by mixing known concentrations of the reactants directly in the cuvette.

-

Immediately begin recording the absorbance at λ_max at regular time intervals.

-

Continue data collection until the reaction is complete (i.e., the absorbance becomes constant).

-

The rate of reaction can be determined from the change in absorbance over time. By varying the initial concentrations of the reactants, the rate law and rate constant can be determined.

-

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

Relevance in Drug Development

While no specific biological activity for this compound has been reported, its structural features are present in compounds with known pharmacological effects. Fluorinated benzonitriles are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and central nervous system drugs. The difluoro substitution pattern can influence the electronic properties and conformation of the molecule, potentially leading to enhanced target binding and improved pharmacokinetic profiles.

The formyl group serves as a versatile precursor for the construction of various heterocyclic scaffolds, which are prevalent in many drug classes. For instance, it can be used to synthesize substituted quinolines, pyrimidines, or other nitrogen-containing ring systems that often exhibit biological activity.

Given its structure, this compound is a promising starting material for library synthesis in drug discovery campaigns aimed at identifying novel bioactive molecules.

Conclusion

This compound is a chemical entity with significant potential in synthetic and medicinal chemistry. Although a comprehensive experimental dataset of its thermodynamic and kinetic properties is currently lacking, this guide provides a solid foundation for researchers by consolidating available information, offering data on related compounds for comparative analysis, and presenting detailed protocols for future experimental work. The proposed synthetic pathway and discussion of its potential relevance in drug development are intended to stimulate further investigation into this promising molecule.

Disclaimer

The information provided in this document is intended for research and development purposes only. The predicted properties and proposed experimental protocols should be used as a guide and are not a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions.

References

Methodological & Application

Application Notes and Protocols for 2,4-Difluoro-3-formylbenzonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-formylbenzonitrile is a trifunctional aromatic building block with significant potential in medicinal chemistry. The presence of a nitrile group, a formyl (aldehyde) group, and a difluorinated phenyl ring offers multiple avenues for synthetic diversification and the introduction of desirable pharmacophoric features. The 2,4-difluorophenyl moiety is a common substituent in a variety of approved drugs and clinical candidates, where it can enhance metabolic stability, binding affinity, and membrane permeability. While direct public-domain examples of drug candidates synthesized from this compound are limited, its structural alerts point towards its utility as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.

The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic rings such as pyridines, pyrimidines, and imidazoles. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups like tetrazoles or amidines. This document provides hypothetical, yet scientifically grounded, application notes and protocols to guide researchers in utilizing this compound for the discovery of novel therapeutic agents.

Data Presentation: The 2,4-Difluorophenyl Moiety in Approved and Investigational Drugs

The 2,4-difluorophenyl group is a key component in numerous bioactive molecules. The following table summarizes the quantitative data for several drugs and clinical candidates that feature this important structural motif, illustrating its contribution to potent biological activity.

| Compound Name | Drug Target(s) | Key Indication(s) | IC50 / Potency |

| Diflunisal [1] | Cyclooxygenase (COX) | Analgesic, Anti-inflammatory | ~5-10 times more potent than aspirin in anti-inflammatory models[1] |

| Voriconazole [2] | Fungal CYP51 | Fungal Infections | 20-fold more potent against Candida albicans than fluconazole[2] |

| Pemigatinib [3] | FGFR1, FGFR2, FGFR3 | Cholangiocarcinoma | FGFR1: 0.4 nM, FGFR2: 0.5 nM, FGFR3: 1.2 nM |

| Nirogacestat [4] | Gamma-secretase | Desmoid tumors | Potent gamma-secretase inhibitor |

| Oteseconazole [5] | Fungal CYP51 | Recurrent vulvovaginal candidiasis | Potent and selective inhibitor of fungal CYP51[5] |

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from the commercially available 2,4-difluorobenzonitrile. The first step involves a directed ortho-metalation followed by formylation.

Step 1: Directed ortho-Metalation and Formylation of 2,4-Difluorobenzonitrile

-

Materials:

-

2,4-Difluorobenzonitrile

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous N,N-dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

Dissolve 2,4-difluorobenzonitrile (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

-

Protocol 2: Hypothetical Synthesis of a Pyrimidine-based Kinase Inhibitor Core

This protocol illustrates the use of this compound in a condensation reaction to form a pyrimidine ring, a common scaffold in kinase inhibitors.

-

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Glacial acetic acid

-

-

Procedure:

-

In a round-bottom flask, dissolve sodium metal (1.1 eq) in anhydrous ethanol under an argon atmosphere to prepare sodium ethoxide.

-

To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.

-

Add a solution of this compound (1.0 eq) in anhydrous ethanol to the reaction mixture.

-

Reflux the reaction mixture for 12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Concentrate the mixture under reduced pressure.

-

Add water to the residue and collect the precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain the crude 2-amino-4-(2,4-difluoro-3-cyanophenyl)pyrimidine.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Visualizations

Proposed Synthetic Pathway for this compound

Caption: Proposed synthesis of this compound.

Experimental Workflow for Pyrimidine Synthesis

Caption: Workflow for pyrimidine-based kinase inhibitor core synthesis.

Representative Kinase Signaling Pathway (EGFR Pathway)

Caption: EGFR signaling pathway and a hypothetical point of inhibition.

References

Application Notes: 2,4-Difluoro-3-formylbenzonitrile as a Key Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2,4-Difluoro-3-formylbenzonitrile as a versatile starting material in the synthesis of novel agrochemicals, particularly fungicides. The protocols provided are based on patented synthetic routes, offering a guide for the development of new crop protection agents.

Introduction

This compound is a valuable building block in the design and synthesis of fluorinated agrochemicals. Its unique substitution pattern, featuring two fluorine atoms, a formyl group, and a nitrile group, provides multiple reactive sites for the construction of complex heterocyclic compounds with potent biological activity. This document outlines the synthesis of a key fungicide intermediate, 2,4-difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, and a class of succinate dehydrogenase inhibitor (SDHI) fungicides, demonstrating the utility of this starting material.

Synthesis of a Novel Fungicide Intermediate

A patented method describes the conversion of this compound into 2,4-difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, an intermediate for a new broad-spectrum fungicide. The synthetic pathway involves a three-step process: reduction of the aldehyde, chlorination of the resulting alcohol, and subsequent nucleophilic substitution with 1,2,4-triazole.

Synthetic Pathway Overview

Caption: Synthesis of a fungicide intermediate from this compound.

Experimental Protocols

Step 1: Reduction of this compound

This step involves the selective reduction of the formyl group to a hydroxymethyl group.

-

Reaction Scheme:

-

This compound + Reducing Agent → 2,4-Difluoro-3-hydroxymethylbenzonitrile

-

-

Protocol:

-

In a reaction vessel, dissolve this compound in an alcohol solvent (e.g., methanol).

-

Cool the solution to 0-5 °C.

-

Slowly add a reducing agent (e.g., sodium borohydride) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-Difluoro-3-hydroxymethylbenzonitrile.

-

Step 2: Chlorination of 2,4-Difluoro-3-hydroxymethylbenzonitrile

The hydroxyl group is converted to a chlorine atom to facilitate the subsequent substitution reaction.

-

Reaction Scheme:

-

2,4-Difluoro-3-hydroxymethylbenzonitrile + Chlorinating Agent → 2,4-Difluoro-3-chloromethylbenzonitrile

-

-

Protocol:

-

Dissolve 2,4-Difluoro-3-hydroxymethylbenzonitrile in a suitable solvent (e.g., dichloromethane).

-

Add a chlorinating agent (e.g., thionyl chloride) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture into ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 2,4-Difluoro-3-chloromethylbenzonitrile.

-

Step 3: Substitution with 1,2,4-Triazole

The final step involves the formation of the triazole-containing fungicide intermediate.

-

Reaction Scheme:

-

2,4-Difluoro-3-chloromethylbenzonitrile + 1,2,4-Triazole → 2,4-Difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

-

-

Protocol:

-

To a solution of 1,2,4-triazole in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).

-

Add the 2,4-Difluoro-3-chloromethylbenzonitrile to the mixture.

-

Heat the reaction to 60-80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2,4-difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

-

Quantitative Data

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | 2,4-Difluoro-3-hydroxymethylbenzonitrile | This compound | 95-98 | >98 |

| 2 | 2,4-Difluoro-3-chloromethylbenzonitrile | 2,4-Difluoro-3-hydroxymethylbenzonitrile | 90-95 | >97 |

| 3 | 2,4-Difluoro-3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 2,4-Difluoro-3-chloromethylbenzonitrile | 85-90 | >99 |

Note: Yields and purities are approximate and may vary based on specific reaction conditions and purification methods.

Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

A class of 2,4-difluoro-3-cyanobenzyl derivatives has been developed as potent succinate dehydrogenase inhibitors, effective in controlling crop diseases, particularly those caused by Rhizoctonia solani. The synthesis initiates from a derivative of this compound.

General Synthetic Pathway

Caption: General synthesis of SDHI fungicides from a this compound derivative.

Experimental Protocol for a Representative SDHI Fungicide

This protocol outlines the synthesis of a representative 2,4-difluoro-3-cyanobenzyl derivative.

-

Reduction to Alcohol: this compound is reduced to 2,4-difluoro-3-cyanobenzyl alcohol as described in the previous section.

-

Halogenation of Alcohol: The resulting alcohol is converted to a benzyl halide (e.g., bromide or chloride) using a suitable halogenating agent (e.g., PBr₃ or SOCl₂).

-

Nucleophilic Substitution: The 2,4-difluoro-3-cyanobenzyl halide is reacted with a suitable N-nucleophile, such as a pyrazole or a triazole derivative containing an amide or thioamide functionality, in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., acetonitrile or DMF) to yield the final SDHI fungicide.

Structure-Activity Relationship (SAR) Logic

Caption: Logical relationship in the design of SDHI fungicides.

The 2,4-difluoro-3-cyanobenzyl scaffold serves as a crucial anchor for the molecule, while variations in the heterocyclic amide or thioamide moiety allow for the fine-tuning of binding affinity to the succinate dehydrogenase enzyme, thereby modulating the fungicidal activity.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The presented protocols for the synthesis of a triazole-based fungicide intermediate and a class of SDHI fungicides highlight its importance in developing next-generation crop protection solutions. The synthetic routes are efficient and adaptable for industrial-scale production. Further exploration of this building block is anticipated to yield a new generation of effective and environmentally benign agrochemicals.

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Difluoro-3-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1][2]

2,4-Difluoro-3-formylbenzonitrile is a valuable building block in medicinal chemistry. The presence of two fluorine atoms can enhance metabolic stability and binding affinity, while the ortho-formyl and cyano groups provide versatile handles for further synthetic transformations. The Suzuki coupling of this substrate allows for the introduction of diverse aryl and heteroaryl moieties, leading to the synthesis of complex molecular architectures with potential biological activity. This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established methodologies for similar electron-deficient and sterically hindered substrates.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an activated aryl fluoride or a more reactive halide if substituted) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Due to the electron-withdrawing nature of the substituents on the benzonitrile ring, specific conditions are recommended to facilitate the reaction.

Materials:

-

This compound (1.0 equiv)

-